

# "2-Cyano-6-isopropylpyridine chemical properties"

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## Compound of Interest

Compound Name: 2-Cyano-6-isopropylpyridine

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An In-depth Technical Guide to the Chemical Properties of **2-Cyano-6-isopropylpyridine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Cyano-6-isopropylpyridine** is a substituted pyridine derivative that holds significant value as a versatile intermediate in organic synthesis. Its unique trifunctional structure—comprising a pyridine ring, a cyano group, and an isopropyl substituent—imparts a distinct profile of reactivity and utility. The pyridine core is a ubiquitous scaffold in numerous pharmaceuticals and agrochemicals, while the cyano group serves as a powerful synthetic handle, capable of transformation into a wide array of other functional groups such as amines, amides, and carboxylic acids.<sup>[1]</sup> The isopropyl group at the 6-position provides steric bulk and lipophilicity, which can be strategically employed to modulate the physicochemical and pharmacological properties of target molecules. This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of **2-Cyano-6-isopropylpyridine**, providing essential insights for professionals in chemical research and drug development.

## Physicochemical and Spectroscopic Profile

The fundamental properties of **2-Cyano-6-isopropylpyridine** are crucial for its handling, characterization, and application in synthetic chemistry.

## Physical and Chemical Properties

The properties of this molecule are dictated by its constituent functional groups. The pyridine ring provides a basic nitrogen atom, while the cyano and isopropyl groups contribute to its polarity and steric profile.

Property	Value	Source(s)
IUPAC Name	6-(propan-2-yl)pyridine-2-carbonitrile	<a href="#">[2]</a>
CAS Number	337904-76-4	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	146.19 g/mol	<a href="#">[2]</a>
Appearance	Expected to be a liquid or low-melting solid	General
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO)	General

## Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of **2-Cyano-6-isopropylpyridine**. While a specific experimental spectrum for this exact compound is not publicly available, a highly accurate predicted profile can be derived from data on analogous structures like 2-cyanopyridine and 2-isopropylpyridine.[\[4\]](#)[\[5\]](#)

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the isopropyl group. The pyridine protons will appear in the aromatic region ( $\delta$  7.0-8.5 ppm) and will exhibit coupling patterns characteristic of a 1,2,3-trisubstituted benzene-like system. The isopropyl group will present as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH<sub>3</sub>).
- **<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will display nine unique signals. The cyano carbon (C≡N) will appear around  $\delta$  117-118 ppm.[\[4\]](#) The pyridine ring carbons will

resonate in the  $\delta$  120-160 ppm region, with the carbon attached to the cyano group being the most deshielded. The aliphatic carbons of the isopropyl group will appear upfield.

- Infrared (IR) Spectroscopy:** The most characteristic peak in the IR spectrum is the sharp, strong absorption band for the nitrile (C≡N) stretch, typically found in the 2220-2240  $\text{cm}^{-1}$  region. Other significant absorptions will include C-H stretches for the aromatic and aliphatic groups and C=C/C≡N ring stretching vibrations in the 1400-1600  $\text{cm}^{-1}$  range.
- Mass Spectrometry (MS):** In mass spectrometry using electron ionization (EI), the molecular ion peak ( $\text{M}^+$ ) would be observed at  $\text{m/z} = 146$ . A prominent fragment would likely correspond to the loss of a methyl group ( $[\text{M}-15]^+$ ) from the isopropyl substituent, resulting in a peak at  $\text{m/z} = 131$ .

Spectroscopy	Expected Key Features
$^1\text{H}$ NMR	Aromatic protons ( $\delta$ ~7.5-7.9 ppm), Isopropyl CH (septet, $\delta$ ~3.1 ppm), Isopropyl $\text{CH}_3$ (doublet, $\delta$ ~1.3 ppm)
$^{13}\text{C}$ NMR	Cyano C ( $\delta$ ~117 ppm), Aromatic Cs ( $\delta$ ~120-160 ppm), Isopropyl Cs ( $\delta$ ~22, 35 ppm)
IR ( $\text{cm}^{-1}$ )	~2230 (C≡N stretch, strong), ~2970 (aliphatic C-H stretch), ~1580 (C≡N/C=C ring stretch)
MS ( $\text{m/z}$ )	146 ( $\text{M}^+$ ), 131 ( $[\text{M}-\text{CH}_3]^+$ )

## Synthesis and Manufacturing

The preparation of **2-Cyano-6-isopropylpyridine** typically involves the introduction of a cyano group onto a pre-existing 6-isopropylpyridine scaffold. The most common and industrially scalable method is the nucleophilic substitution of a halide at the 2-position.

## Common Synthetic Route: Cyanation of 2-Halo-6-isopropylpyridine

This method relies on the reaction of a 2-halo-6-isopropylpyridine (where the halogen is typically chlorine or fluorine) with an alkali metal cyanide, such as sodium cyanide (NaCN) or

potassium cyanide (KCN).<sup>[6][7]</sup> The reaction is generally performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methylpyrrolidinone (NMP) at elevated temperatures.<sup>[6]</sup> The choice of the leaving group (halide) is critical; fluoro-pyridines are often more reactive towards nucleophilic aromatic substitution than their chloro-analogues.<sup>[6]</sup>

## Workflow for Synthesis

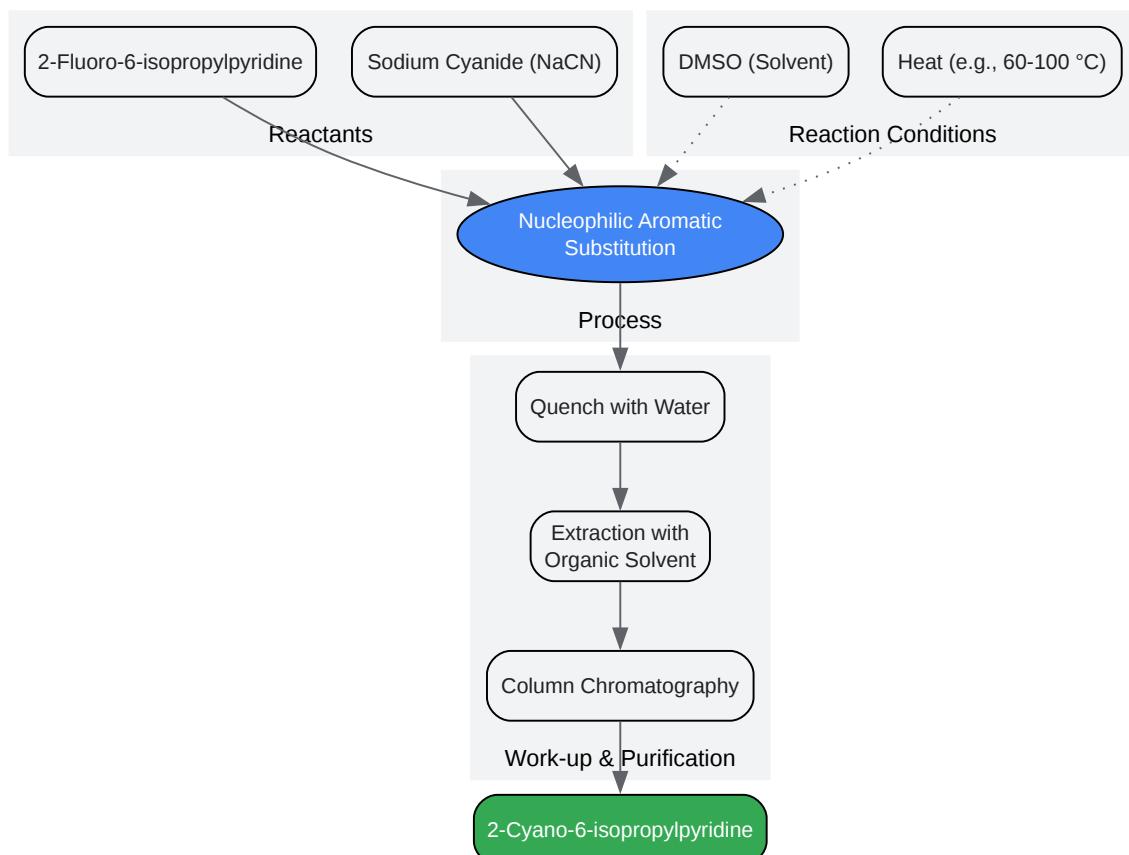


Figure 1: Synthetic Workflow for 2-Cyano-6-isopropylpyridine

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Caption: Figure 1: Synthetic Workflow for **2-Cyano-6-isopropylpyridine**.

## Detailed Experimental Protocol (Representative)

- **Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-fluoro-6-isopropylpyridine (1.0 eq) and dimethyl sulfoxide (DMSO, 5-10 volumes).
- **Reagent Addition:** Add sodium cyanide (NaCN, 1.1-1.5 eq) to the stirred solution.<sup>[6]</sup> Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
- **Reaction:** Heat the reaction mixture to 60–85 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).<sup>[6]</sup> The reaction is typically complete within 4-12 hours.
- **Work-up:** After completion, cool the mixture to room temperature and carefully pour it into ice water to quench the reaction.<sup>[6]</sup>
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure **2-Cyano-6-isopropylpyridine**.

## Chemical Reactivity and Mechanistic Insights

The reactivity of **2-Cyano-6-isopropylpyridine** is a composite of the behaviors of its functional groups, making it a versatile synthetic intermediate.

## Reactions of the Cyano Group

The electron-withdrawing nature of the adjacent pyridine ring enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.<sup>[8]</sup>

- **Hydrolysis:** The cyano group can be hydrolyzed under acidic or basic conditions to first form the corresponding amide (6-isopropylpicolinamide) and subsequently the carboxylic acid (6-isopropylpicolinic acid).

- Reduction: The nitrile can be reduced to a primary amine (2-(aminomethyl)-6-isopropylpyridine) using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) or through catalytic hydrogenation.
- Addition of Organometallics: Grignard reagents or organolithium compounds can add to the cyano group to form ketones after acidic work-up.

## Reactions Involving the Pyridine Ring

The pyridine ring is electron-deficient, a characteristic that is amplified by the electron-withdrawing cyano group at the 2-position. This makes the ring generally resistant to electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, especially at the positions ortho and para to the nitrogen.

- N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide. This N-oxide intermediate can then be used to facilitate substitutions at the 2- and 4-positions.<sup>[8]</sup>
- Bioconjugation: Inspired by the reactivity of the drug apalutamide, 2-cyanopyridine moieties are known to react efficiently and selectively with the N-terminal cysteine residues of peptides under mild aqueous conditions.<sup>[9][10]</sup> This reaction proceeds via nucleophilic attack of the cysteine thiol on the cyano carbon, followed by cyclization to form a stable thiazoline ring. This property makes **2-Cyano-6-isopropylpyridine** a valuable fragment for designing covalent inhibitors or bioconjugation agents in drug development.<sup>[9]</sup>

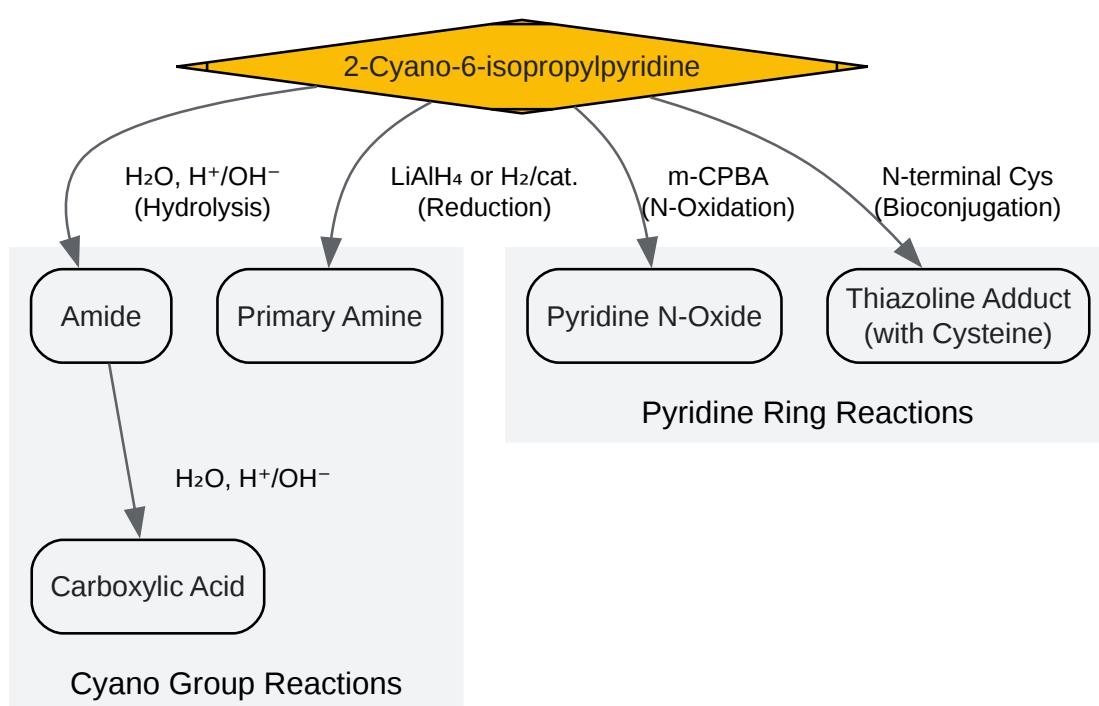


Figure 2: Key Reactivity Pathways

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Caption: Figure 2: Key Reactivity Pathways.

## Applications in Research and Drug Development

Substituted cyanopyridines are privileged structures in medicinal chemistry and materials science.

- **Pharmaceutical Intermediates:** The 2-cyanopyridine moiety is a key building block for numerous active pharmaceutical ingredients (APIs).<sup>[1]</sup> Its ability to be converted into various functional groups allows for extensive structure-activity relationship (SAR) studies. Compounds containing this scaffold have been explored for a range of biological activities, including as anticancer agents targeting kinases like VEGFR-2 and HER-2.<sup>[11]</sup>
- **Bioconjugation Chemistry:** As noted, the specific and efficient reaction of 2-cyanopyridines with cysteine residues is a highly attractive feature for developing targeted covalent inhibitors and for the chemical modification of peptides and proteins.<sup>[9][10]</sup> The isopropyl group can

serve to occupy hydrophobic pockets in protein binding sites, enhancing potency and selectivity.

- Agrochemicals: Pyridine-based compounds are widely used as herbicides and pesticides, and 2-cyano-6-substituted pyridines serve as important intermediates in their synthesis.[\[6\]](#)

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Cyano-6-isopropylpyridine** is not widely available, data from analogous compounds like 2-cyanopyridine and other substituted cyanopyridines provide essential guidance.[\[12\]](#)[\[13\]](#)

- Hazards: Cyanopyridine derivatives are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[\[14\]](#) They can cause serious skin and eye irritation.[\[12\]](#)
- Precautions:
  - Handle only in a well-ventilated chemical fume hood.
  - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[12\]](#)
  - Avoid breathing dust, fumes, or vapors.
  - Keep away from heat, sparks, and open flames.
- First Aid: In case of exposure, seek immediate medical attention. If swallowed, call a poison center or doctor immediately and rinse the mouth.[\[12\]](#) If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[\[12\]](#)

## Conclusion

**2-Cyano-6-isopropylpyridine** is a valuable and versatile chemical building block. Its well-defined synthesis from readily available precursors and the multifaceted reactivity of its cyano group and pyridine ring make it an important intermediate for chemists in both academic and industrial settings. The unique combination of its functional groups provides a platform for the development of novel pharmaceuticals, particularly in the realm of targeted covalent inhibitors, as well as in the broader fields of agrochemicals and materials science. A thorough

understanding of its spectroscopic profile, reactivity, and handling requirements is paramount for its safe and effective utilization in research and development.

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